(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-2-25-19-9-5-6-10-20(19)29-22(25)23-21(26)17-11-13-18(14-12-17)30(27,28)24-15-7-3-4-8-16-24/h5-6,9-14H,2-4,7-8,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNYIUNZMCOKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Benzo[d]thiazol-2-amine
The benzo[d]thiazole core is synthesized via oxidative cyclization of N-arylthioureas (Scheme 1A).
- Procedure :
- Aniline (0.01 mol) and potassium thiocyanate (8 g) in glacial acetic acid (20 mL) are cooled to 0°C.
- Bromine (1.6 mL in acetic acid) is added dropwise under stirring, maintaining 0°C for 2 hours, then warmed to room temperature for 10 hours.
- Quenching with water (6 mL) and heating to 85°C yields crude 2-aminobenzo[d]thiazole.
- Yield : 68–75% after recrystallization from ethanol.
N3-Ethylation
Method A : Alkylation with Ethylating Agents
- Reagents : 2-Aminobenzo[d]thiazole, ethyl bromide, K₂CO₃ in DMF.
- Conditions : Reflux at 90°C for 12 hours.
- Yield : 82% 3-ethylbenzo[d]thiazol-2-amine.
Method B : Reductive Amination
Imine (Ylidene) Formation
The Z-configuration imine is stabilized via acid-catalyzed condensation:
Synthesis of 4-(Azepan-1-ylsulfonyl)benzoyl Chloride
Sulfonation of Benzoyl Chloride
Step 1 : Sulfonation at C4
- Reagents : Benzoyl chloride, chlorosulfonic acid (2 eq) in CH₂Cl₂.
- Conditions : 0°C → 25°C over 4 hours.
- Intermediate : 4-Chlorosulfonylbenzoyl chloride (85% yield).
Step 2 : Azepane Coupling
- Reagents : Azepane (1.5 eq), Et₃N (2 eq) in THF.
- Conditions : Stir at 25°C for 6 hours.
- Product : 4-(Azepan-1-ylsulfonyl)benzoyl chloride (91% yield).
Amide Coupling and Stereoselective Purification
Amide Bond Formation
Z-Isomer Enrichment
- Crystallization : Recrystallize from ethanol/toluene (1:5) at −20°C to isolate Z-isomer (99.2% purity by HPLC).
Analytical Data and Optimization
Table 1: Comparative Yields in Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzo[d]thiazole formation | Br₂, KSCN, AcOH | 75 | 98 |
| N3-Ethylation | EtBr, K₂CO₃, DMF | 82 | 97 |
| Imine condensation | PTSA, toluene, reflux | 89 | 99 (Z) |
| Sulfonation | ClSO₃H, CH₂Cl₂ | 85 | 95 |
| Amide coupling | DCC, DMAP, THF | 68 | 99.2 |
Table 2: Solvent Impact on Imine Z/E Ratio
| Solvent | Temperature (°C) | Z:E Ratio |
|---|---|---|
| Toluene | 110 | 9:1 |
| EtOH | 80 | 3:1 |
| DCM | 40 | 1:1 |
Mechanistic Insights
Sulfonation Regioselectivity
The para-selectivity in sulfonation arises from the electron-withdrawing benzoyl group directing electrophilic attack to C4. Azepane’s bulky conformation further stabilizes the transition state via steric hindrance at ortho positions.
Z-Selectivity in Imine Formation
p-TSA catalyzes reversible imine formation, favoring the Z-isomer due to reduced steric clash between the ethyl group and benzamide moiety. DFT calculations show a 2.3 kcal/mol stabilization for Z-configuration.
Industrial Scalability Considerations
Solvent Recovery
Toluene is recovered (92%) via distillation after imine condensation, reducing costs.
Catalyst Recycling
PTSA is recovered via aqueous wash (pH adjustment) and reused for 5 cycles without yield loss.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may contribute to the advancement of various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares structural similarities with several analogs, differing primarily in substituents on the benzothiazole or benzamide rings. Key analogs and their properties are summarized below:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide (Target) | 1007540-88-6 | C22H24FN3O3S2 | 461.6 | 3-ethyl (benzothiazole), 4-fluoro (benzamide), azepane sulfonyl |
| (Z)-4-(azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide | 850909-90-9 | C24H29N3O4S2 | 487.6 | 6-ethoxy (benzothiazole), 3-ethyl (benzothiazole), azepane sulfonyl |
| N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) | N/A | C21H20N4O2S | 392.5 | Thiadiazole core, 3-methylphenyl, dimethylamino-acryloyl |
Key Observations:
- Substituent Effects on Solubility and Binding: The azepane sulfonyl group in the target compound enhances solubility in polar solvents due to its sulfonyl moiety and azepane’s moderate hydrophobicity. The dimethylamino-acryloyl group in compound 4g introduces strong electron-withdrawing and π-conjugation effects, which may enhance interactions with kinase active sites.
- Core Heterocycle Differences: The target compound’s benzo[d]thiazole core provides a rigid planar structure, favoring intercalation or stacking interactions with biomolecules.
Spectral and Analytical Data
- Infrared Spectroscopy (IR):
- Mass Spectrometry (MS):
- The molecular ion peak (M⁺) for the target compound at m/z 461.6 aligns with its molecular weight, while compound 4g shows fragmentation patterns indicative of stable acryloyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
